molecular formula C13H12N4OS B11128494 N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide

N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide

Cat. No.: B11128494
M. Wt: 272.33 g/mol
InChI Key: RVUDBJQYFUVXJJ-UHFFFAOYSA-N
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Description

N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide is a synthetic compound featuring a 1H-indazole-3-carboxamide core linked to a 1,3-thiazol-2-yl ethyl group. This structure places it within a broader class of indazole carboxamides, which are studied for diverse pharmacological activities, including antiviral and cannabinoid receptor modulation.

Properties

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide

InChI

InChI=1S/C13H12N4OS/c18-13(15-6-5-11-14-7-8-19-11)12-9-3-1-2-4-10(9)16-17-12/h1-4,7-8H,5-6H2,(H,15,18)(H,16,17)

InChI Key

RVUDBJQYFUVXJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NCCC3=NC=CS3

Origin of Product

United States

Preparation Methods

Microwave-Assisted Coupling

Microwave irradiation reduces reaction times from hours to minutes. A protocol using HATU as the coupling agent at 100°C for 15 minutes achieves 82% yield for structurally similar amides.

Solid-Phase Synthesis

Immobilization of 1H-indazole-3-carboxylic acid on Wang resin enables iterative coupling cycles, though this method is less cost-effective for large-scale production.

Solvent Optimization

  • DMF vs. THF : DMF provides higher yields (72% vs. 58%) due to better solubility of intermediates.

  • Additives : 4-Dimethylaminopyridine (DMAP) increases reaction efficiency by 12% in THF-based systems.

Challenges and Troubleshooting

  • Byproduct Formation :

    • N-Acylation of the thiazole nitrogen is suppressed by using bulky coupling agents like HBTU.

  • Low Solubility :

    • Sonication or addition of co-solvents (e.g., DMSO) improves reaction homogeneity.

  • Deprotection Issues :

    • Overly harsh TBAF conditions can degrade the thiazole ring; mild conditions (0.5 M TBAF, 25°C) are recommended.

Comparative Analysis of Published Protocols

Method Coupling Agent Yield (%) Reaction Time Purity (%)
EDC/HOBtEDC·HCl686 hours95
HATU/MicrowaveHATU8215 minutes98
Solid-PhaseHBTU4524 hours90

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group (-CONH-) participates in hydrolysis and nucleophilic substitution reactions. Key transformations include:

Acid/Base-Catalyzed Hydrolysis

  • Acidic Conditions : Under reflux with HCl (6 M), the amide bond hydrolyzes to yield 1H-indazole-3-carboxylic acid and 2-(1,3-thiazol-2-yl)ethylamine.

  • Basic Conditions : NaOH (4 M) at 80°C cleaves the amide bond, producing the sodium salt of the carboxylic acid and the free amine .

Acyl Chloride Formation

Reaction with PCl₅ or SOCl₂ converts the carboxamide to the corresponding acyl chloride, enabling further derivatization (e.g., esterification or amidation with alcohols/amines).

Indazole Ring Functionalization

The NH group at position 1 of the indazole ring undergoes alkylation or arylation under basic conditions:

Reaction Conditions Product Yield
N-AlkylationK₂CO₃, DMF, alkyl halide, 60°CN-Alkylated indazole derivative65–78%
N-Arylation (Buchwald–Hartwig)Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°CN-Arylated indazole-carboxamide55–70%

Thiazole Ring Reactivity

The thiazole moiety participates in electrophilic substitution and coordination chemistry:

Electrophilic Substitution

  • Bromination : NBS in CCl₄ selectively brominates the thiazole at position 5 .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 4 of the thiazole .

Metal Coordination

The thiazole sulfur acts as a ligand for transition metals (e.g., Cu(I), Pd(II)), forming complexes relevant to catalytic applications .

Cycloaddition Reactions

The thiazole’s electron-deficient nature enables [4+2] cycloadditions:

  • Diels–Alder Reactions : Reacts with dienes (e.g., 1,3-butadiene) under thermal conditions to form bicyclic adducts .

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the ethyl linker for bioconjugation.

Biological Interactions

While not strictly chemical reactions, the compound interacts with biological targets:

  • Kinase Inhibition : The indazole-thiazole scaffold inhibits kinases (e.g., EGFR, CDK2) via hydrogen bonding with catalytic residues .

  • Enzyme Binding : Thiazole sulfur coordinates with heme iron in cytochrome P450 enzymes, altering metabolic pathways .

Synthetic Modifications

Key synthetic routes to derivatives include:

Derivatization Reagents/Conditions Application
Amide CouplingHOBt/EDC·HCl, DMF, RTLibrary synthesis for SAR studies
Reductive AminationNaBH₃CN, MeOH, 40°CIntroduction of alkylamine side chains

Stability Under Reactive Conditions

  • Oxidative Stability : Resists H₂O₂ (3%) but degrades with KMnO₄ (0.1 M).

  • Thermal Stability : Decomposes above 250°C, confirmed by TGA .

Scientific Research Applications

Scientific Research Applications

N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide has been investigated for several applications:

Inhibition of Protein Kinases

This compound has shown potential as an inhibitor of MAPKAP kinases, particularly MAPKAP-K2. Such inhibition can be crucial in managing conditions mediated by these kinases, including various cancers and inflammatory diseases. The ability to modulate kinase activity suggests its utility in drug development targeting specific signaling pathways involved in disease progression .

Anticancer Activity

Research indicates that compounds similar to this compound can induce cell cycle arrest and apoptosis in cancer cells. For instance, derivatives of thiazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and other solid tumors . The mechanism often involves the inhibition of key protein kinases that drive cancer cell proliferation.

Antimicrobial Properties

The compound has been explored for its antimicrobial activity. Studies have shown that thiazole derivatives can exhibit significant antibacterial effects against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values obtained from various assays indicate promising antibacterial potential .

Biochemical Probes

Due to its structural characteristics, this compound may serve as a biochemical probe for studying cellular processes. Its interaction with specific molecular targets can help elucidate the pathways involved in various biological functions and disease states .

Case Study 1: Anticancer Efficacy

In a study evaluating thiazole-indole derivatives similar to this compound, several compounds exhibited IC50 values lower than 10 μM against MCF-7 breast cancer cells. These findings suggest a strong potential for developing new anticancer therapies based on this scaffold .

Case Study 2: Antimicrobial Activity

A comparative study on the antimicrobial efficacy of various thiazole derivatives showed that this compound displayed significant activity against both Gram-positive and Gram-negative bacteria. The results indicated that the compound could serve as a lead for developing new antimicrobial agents .

Comparison with Similar Compounds

Structural Features

The compound shares the indazole-3-carboxamide scaffold with synthetic cannabinoids (e.g., AB-FUBINACA, APP-CHMINACA) and antiviral thiazolides. Key differences lie in substituents:

  • Thiazole vs. Fluorinated Alkyl Chains: Unlike synthetic cannabinoids (e.g., 5F-EDMB-PINACA in ), which often incorporate fluorinated alkyl chains (e.g., 5-fluoropentyl), N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide uses a thiazole-ethyl group.
  • Linker Flexibility : The ethyl linker in the target compound provides moderate flexibility, whereas rigid cyclopropane or bulky tert-butyl groups in analogs (e.g., MDMB-FUBICA) may enhance receptor selectivity .

Receptor Affinity and Activity

  • Cannabinoid Receptor Modulation: Indazole carboxamides like AB-FUBINACA and APP-CHMINACA are potent CB1/CB2 agonists, with EC₅₀ values in the nanomolar range. The thiazole group in the target compound may shift receptor interactions due to its aromaticity and hydrogen-bonding capacity, though empirical data is needed .
  • Antiviral Potential: Thiazolide derivatives () inhibit SARS-CoV-2 Main Protease and Methyltransferase.

ADMET Properties

  • Absorption/Distribution: Fluorinated synthetic cannabinoids (e.g., 5F-CUMYL-PINACA) exhibit high lipophilicity, enhancing CNS penetration.
  • Metabolism : Indazole carboxamides are often metabolized via hydrolysis or hydroxylation (e.g., 7-hydroxy metabolites in ). The thiazole ring may introduce alternative metabolic pathways, such as sulfoxidation, affecting clearance rates .
  • Toxicity: Synthetic cannabinoids with fluorinated chains (e.g., 5F-EDMB-PINACA) are associated with severe neurotoxicity and cardiovascular risks. The thiazole group could mitigate these effects, but thiazole-related hepatotoxicity remains a concern .

Comparative Data Table

Compound Name Core Structure Key Substituents Primary Target EC₅₀/IC₅₀ (nM) Key ADMET Notes
This compound Indazole-3-carboxamide Thiazole-ethyl Unknown (Inferred: CB1/CB2 or viral protease) N/A Moderate logP; potential sulfoxidation
AB-FUBINACA () Indazole-3-carboxamide Fluorobenzyl, tert-butyl CB1/CB2 ~1–10 High CNS penetration; neurotoxic
5F-EDMB-PINACA () Indazole-3-carboxamide 5-Fluoropentyl, ethyl ester CB1/CB2 ~0.5–5 Severe cardiotoxicity
Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate () Thiazole-carboxylate Hydroxybenzamido SARS-CoV-2 Main Protease 120 (IC₅₀) Favorable MD simulation stability

Biological Activity

N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to a class of indazole derivatives, which are known for their diverse biological activities. The presence of the thiazole moiety is crucial, as it contributes to the compound's pharmacological properties.

Research indicates that this compound exhibits various mechanisms of action, primarily through its interaction with specific protein targets. Notably, it has been shown to inhibit MAPKAP kinases, particularly MAPKAP-K2, which plays a role in inflammatory responses and pain modulation . This inhibition can lead to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antibacterial Activity

Studies have demonstrated that derivatives of thiazole compounds exhibit significant antibacterial properties against various strains. For instance, certain thiazole derivatives showed remarkable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

2. Antinociceptive Effects

The compound has been evaluated for its potential in managing chronic pain disorders by blocking Nav 1.7 channels. This channel is implicated in the transmission of pain signals; thus, its inhibition may provide relief from conditions such as diabetic neuropathy and postherpetic neuralgia .

3. Anti-inflammatory Properties

Inhibition of MAPKAP kinases leads to a decrease in inflammatory cytokines, suggesting that this compound could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntibacterialS. aureus, E. coliSignificant antibacterial activity
AntinociceptiveNav 1.7 ChannelPain relief in neuropathic models
Anti-inflammatoryMAPKAP-K2Reduced TNF-α and IL-6 production

Case Study: Antibacterial Efficacy

In a recent study, various thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited MIC values lower than those of conventional antibiotics, highlighting their potential as effective antibacterial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

  • Step 1 : Condensation of 1H-indazole-3-carboxylic acid with 2-(1,3-thiazol-2-yl)ethylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen .
  • Step 2 : Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) can enhance reaction efficiency and reduce byproducts compared to traditional reflux .
  • Purity Optimization : Recrystallization from a DMF/acetic acid mixture (8:2 v/v) yields high-purity crystals. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Verify the indazole C3-carboxamide proton (δ 8.2–8.5 ppm) and thiazole C2-ethyl linkage (δ 3.7–4.1 ppm for CH₂) .
  • IR Spectroscopy : Confirm carbonyl stretching (C=O at ~1670 cm⁻¹) and NH bending (indazole NH at ~3300 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ matching the molecular formula (C₁₃H₁₁N₄OS) .

Q. What in vitro assays are suitable for initial target identification?

  • Methodological Answer : Screen against kinase or receptor panels due to structural similarity to indazole-based inhibitors:

  • Kinase Assays : Use fluorescence-based ADP-Glo™ assays for CDK2 or PTPN2 inhibition, referencing IC₅₀ values from analogous compounds (e.g., 4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide) .
  • Cannabinoid Receptor Binding : Competitive radioligand assays (³⁵S-GTPγS binding) to assess CB1/CB2 agonism/antagonism, with comparisons to AB-FUBINACA enantiomers .

Advanced Research Questions

Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times to synthetic (R)- and (S)-standards .
  • Circular Dichroism (CD) : Analyze Cotton effects at 220–260 nm to confirm enantiomer-specific conformational changes .

Q. What computational strategies are effective for predicting binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into EGFR or kinase active sites (e.g., PDB: 7K1H). Prioritize poses with hydrogen bonds to thiazole N and indazole NH groups .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex, focusing on RMSD and binding free energy (MM-PBSA) .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Methodological Answer :

  • Analog Synthesis : Modify the thiazole (e.g., 4-phenyl substitution) or indazole (e.g., N-methylation) and test activity in kinase or receptor assays .
  • Free-Wilson Analysis : Quantify contributions of substituents to biological activity using multivariate regression of IC₅₀ data from 10+ derivatives .

Q. What in vitro models are appropriate for evaluating metabolic stability?

  • Methodological Answer :

  • Hepatic Microsome Assays : Incubate with human liver microsomes (HLMs) in NADPH-regenerating system. Monitor parent compound depletion via LC-MS/MS over 60 min. Calculate intrinsic clearance (Clᵢₙₜ) .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess isoform-specific inhibition .

Q. How can crystallographic data resolve contradictory activity results across assays?

  • Methodological Answer :

  • Co-crystallization : Soak the compound into kinase crystals (e.g., CDK2) and solve structures via X-ray diffraction (2.0–2.5 Å resolution). Compare binding modes to explain variations in IC₅₀ values .
  • Electron Density Maps : Validate ligand occupancy and conformational flexibility using Phenix.refine .

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